Imatinib Impurity 4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H33N7O |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C30H33N7O/c1-21-6-11-26(18-27(21)34-30-32-22(2)17-28(35-30)25-5-4-12-31-19-25)33-29(38)24-9-7-23(8-10-24)20-37-15-13-36(3)14-16-37/h4-12,17-19H,13-16,20H2,1-3H3,(H,33,38)(H,32,34,35) |
InChI Key |
QOOVAKAKHDRXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CC(=N4)C5=CN=CC=C5)C |
Origin of Product |
United States |
Formation and Origins of Imatinib Impurity 4
Process-Related Impurity Formation Mechanisms
Process-related impurities are substances that are generated during the synthesis of an API. Their formation is often linked to the specific chemical reactions, starting materials, and intermediates used in the manufacturing process.
The synthesis of Imatinib (B729) typically involves the condensation of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with a derivative of 4-methylbenzoic acid. A common synthetic route uses 4-(chloromethyl)benzoyl chloride as a reactive intermediate.
One potential pathway for the formation of Imatinib Impurity 4 involves a side reaction during the synthesis of Imatinib intermediates. For instance, the reaction of 4-methyl-3-nitroaniline (B15663) with 4-(chloromethyl)benzoyl chloride is a step in some synthetic schemes. Under certain conditions, this can lead to the formation of precursors that ultimately result in this compound. The presence of impurities in the starting materials or intermediates can also contribute to the formation of this impurity during the reaction process. google.comnewdrugapprovals.org
The generation of impurities during synthesis is a complex process influenced by various factors, including reaction conditions and the purity of the materials used. ijnrd.orgresearchgate.net The control of these impurities is a crucial aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. tsijournals.com
| Formation Stage | Description | Key Reactants | Resulting Impurity |
| Intermediate Synthesis | Side reactions during the synthesis of Imatinib intermediates can introduce the structural elements of Impurity 4. | 4-methyl-3-nitroaniline, 4-(chloromethyl)benzoyl chloride | Precursors to this compound |
| Final Condensation | Use of contaminated intermediates in the final step of Imatinib synthesis. | N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, contaminated benzoyl chloride derivative | This compound |
The purity of starting materials and intermediates is paramount in preventing the formation of process-related impurities. This compound can arise from the presence of corresponding impurities in the raw materials used for Imatinib synthesis. For example, if the 4-methylbenzoic acid derivative used in the final coupling step is contaminated with its 4-(chloromethyl) counterpart, this will directly lead to the formation of this compound.
The generation of Imatinib impurities can be linked to the impurities present in the starting materials which then react with other raw materials or intermediates during the synthesis process. google.com Some process impurities are classified as potentially genotoxic and require careful monitoring during manufacturing. waters.com The synthesis of certain Imatinib impurities, such as the dimeric impurity E, can occur through the reaction of intermediates like 1,4-bis(4-carboxybenzyl)piperazine with the imatinib amine derivative. google.com
A convenient synthesis method for Imatinib involves the condensation of an amine intermediate with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which is prepared from 4-(chloromethyl)benzonitrile. epa.gov Any impurities in these starting materials can be carried through to the final product.
Synthetic Route Byproducts and Side Reactions
Degradation Pathway Elucidation for this compound
Forced degradation studies are essential for identifying potential degradation products and pathways for a drug substance. wisdomlib.orgwjpr.net These studies expose the drug to extreme conditions such as acid, base, oxidation, light, and heat to understand its stability profile. wisdomlib.orgwjpr.netnih.gov
Hydrolytic degradation involves the breakdown of a substance due to reaction with water, and the rate of this degradation can be significantly influenced by pH. wisdomlib.org Studies on Imatinib have shown that it is susceptible to degradation under various hydrolytic conditions. researchgate.net
Specifically, Imatinib has been found to be relatively stable under acidic and basic conditions but shows significant degradation in a neutral environment. nih.govnih.gov The primary degradation products identified under acidic and alkaline hydrolysis are 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid, resulting from the cleavage of the amide bond. researchgate.netnih.gov While these are the main products, other minor degradation products can also be formed. actascientific.com Some studies have noted degradation under acidic conditions as well. journaljpri.com The photocatalytic degradation of Imatinib is also influenced by pH, with more favorable conditions in an acidic environment. mdpi.com
Oxidative degradation involves the chemical degradation of a substance by oxidizing agents. Forced degradation studies of Imatinib using agents like hydrogen peroxide have been conducted to understand its susceptibility to oxidation. wisdomlib.orgactascientific.com
The main products of oxidative degradation of Imatinib are the N-oxide derivatives. researchgate.netnih.gov Specifically, the identified products include 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide and its isomers. nih.gov Some studies have reported degradation of Imatinib under peroxide stress conditions. journaljpri.com
Photolytic degradation refers to the breakdown of molecules caused by exposure to light. The photostability of a drug is a critical parameter for its formulation and storage.
Studies have shown that Imatinib is practically photostable. researchgate.netnih.gov When exposed to UV light, only a minor decomposition of about 15% has been observed. nih.gov Other research confirms that Imatinib is stable under photolytic stress conditions. journaljpri.com However, photocatalytic degradation can occur in the presence of a catalyst like TiO2, where the degradation is driven by reactive species such as hydroxyl radicals. doi.orgresearchgate.net
| Stress Condition | Observation | Major Degradation Products | Relevance to Impurity 4 |
| Acidic Hydrolysis | Generally stable, some degradation noted. nih.govnih.govjournaljpri.com | Amide bond cleavage products. researchgate.netnih.gov | Formation of Impurity 4 not reported as a primary pathway. |
| Alkaline Hydrolysis | Generally stable. nih.govnih.gov | Amide bond cleavage products. researchgate.netnih.gov | Formation of Impurity 4 not reported as a primary pathway. |
| Neutral Hydrolysis | Significant degradation observed. nih.gov | Amide bond cleavage products. nih.govnih.gov | Formation of Impurity 4 not reported as a primary pathway. |
| **Oxidative (H₂O₂) ** | Degradation occurs. actascientific.comjournaljpri.com | N-oxide derivatives. researchgate.netnih.gov | Formation of Impurity 4 not reported as a primary pathway. |
| Photolytic | Largely stable. researchgate.netnih.govjournaljpri.com | Minimal degradation. nih.gov | Formation of Impurity 4 not reported as a primary pathway. |
Thermal Degradation Mechanisms
The thermal stability of the active pharmaceutical ingredient (API) Imatinib Mesylate is a crucial factor in preventing the formation of degradation products. Studies investigating the behavior of Imatinib under various stress conditions have provided insights into its general thermal resilience.
Forced degradation studies are essential for understanding how a drug substance behaves under extreme conditions, such as elevated temperatures. wisdomlib.org In solid-state thermal stability tests, Imatinib Mesylate has demonstrated considerable stability. One study reported that after 90 hours at 105°C, there was no significant degradation of the drug. ijpsonline.com Another investigation found less than 7% degradation after a full week of exposure to a temperature of 40°C. nih.gov A European Medicines Agency (EMA) assessment further corroborates these findings, noting that hardly any degradation is observed in the solid state even under conditions of high humidity and heat. europa.eu
However, when in solution, Imatinib's stability is more susceptible to temperature, with significant degradation observed under acidic and oxidative conditions, and mild reduction at neutral and basic pH levels. europa.eu The primary degradation products identified from these solution-based studies are typically formed through hydrolysis, leading to compounds like 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid, or through oxidation, which results in various N-oxide derivatives. researchgate.netnih.gov
While these findings establish the general thermal profile of Imatinib, the specific pathways and mechanisms leading to the formation of this compound as a thermal degradant are not explicitly detailed in the reviewed scientific literature. The existing data confirms that while the parent drug is stable in its solid form, the potential for impurity formation increases when it is in solution and exposed to heat, particularly in the presence of other chemical stressors. europa.eu
Synthesis and Isolation Methodologies for Imatinib Impurity 4
Design and Development of Synthetic Routes for Imatinib (B729) Impurity 4
The synthesis of Imatinib Impurity 4, chemically known as 4-((4-Nitrosopiperazin-1-yl)methyl)benzoic acid, is not typically a targeted process but rather a result of side reactions occurring during the synthesis of Imatinib or its intermediates. This N-nitroso compound is likely formed from the reaction of a piperazine-containing precursor with a nitrosating agent.
The primary synthetic routes for Imatinib involve key intermediates that contain a piperazine (B1678402) moiety. google.comgoogle.com One such crucial intermediate is 4-((4-methylpiperazin-1-yl)methyl)benzoic acid or its derivatives. google.comwaters.com The formation of Impurity 4 can be postulated to occur via the nitrosation of a related piperazine precursor, 4-(piperazin-1-ylmethyl)benzoic acid, under acidic conditions in the presence of a nitrite (B80452) source.
The reaction mechanism involves the formation of a nitrosating agent, such as nitrous acid (HNO₂), from a salt like sodium nitrite (NaNO₂) in an acidic medium. This agent then reacts with the secondary amine group within the piperazine ring of the precursor to form the N-nitroso impurity.
Table 1: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
This formation pathway is a well-understood mechanism for the generation of nitrosamine (B1359907) impurities in pharmaceuticals containing secondary or tertiary amine functionalities, highlighting the need for careful control of starting materials and reaction conditions during drug manufacturing.
Purification and Isolation Techniques for this compound
The isolation and purification of impurities from a drug substance are critical for obtaining reference standards for analytical purposes. For Imatinib and its related compounds, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice. ijnrd.orgwaters.com
Purification of this compound would employ reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. Several methods developed for the separation of Imatinib and its other impurities can be adapted for this purpose. waters.comresearchgate.netinnovareacademics.in These methods typically utilize a C18 or a charged surface phenyl-hexyl stationary phase, which provide excellent resolution for aromatic and polar compounds. waters.comwaters.com
The mobile phase generally consists of a gradient mixture of an aqueous buffer and an organic solvent. thepharmajournal.com For instance, a common system involves a buffer like ammonium (B1175870) formate (B1220265) adjusted to a specific pH, with a gradient of acetonitrile (B52724) or methanol (B129727) to elute the compounds from the column. researchgate.netinnovareacademics.in Detection is often performed using a photodiode array (PDA) detector at a wavelength where the compounds exhibit maximum absorbance (e.g., 267-273 nm) and a mass spectrometer for peak identification. waters.cominnovareacademics.in The isolated fractions containing the pure impurity can then be collected for characterization.
Table 2: Illustrative Chromatographic Conditions for Purification
| Parameter | Condition | Reference |
|---|---|---|
| Column | ACQUITY Premier CSH Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm | waters.com |
| Mobile Phase A | 10 mM Ammonium formate, 0.1% Formic acid in Water | waters.com |
| Mobile Phase B | Acetonitrile/Methanol | researchgate.netinnovareacademics.in |
| Flow Rate | 0.4 - 1.0 mL/min | innovareacademics.inwaters.com |
| Detection | UV at 267 nm and/or Mass Spectrometry (MS) | waters.comwaters.com |
| Column Temperature | 30 - 40 °C | google.com |
| Injection Volume | 10 - 20 µl | innovareacademics.ingoogle.com |
Characterization of Synthesized this compound for Identity Confirmation
Once this compound is synthesized and isolated, its chemical structure must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is employed for this purpose, providing comprehensive structural information. ijnrd.org
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for confirming the molecular weight of the impurity. For this compound (C₁₂H₁₅N₃O₃), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, which helps in confirming the elemental composition. google.comlcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the precise arrangement of atoms within the molecule.
¹H NMR would show characteristic signals for the protons on the benzoic acid ring, the methylene (B1212753) bridge (-CH₂-), and the piperazine ring. The presence of the N-nitroso group would influence the chemical shifts of the adjacent protons on the piperazine ring.
¹³C NMR would complement the proton data, showing distinct signals for each carbon atom, including the carboxyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the piperazine ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations corresponding to the N-N=O group of the nitrosamine functionality. google.com
Table 3: Analytical Techniques for Identity Confirmation of this compound
| Technique | Information Obtained |
|---|---|
| Mass Spectrometry (MS) | Molecular weight confirmation and elemental composition from accurate mass. |
| ¹H NMR | Determination of proton environment and connectivity. |
| ¹³C NMR | Determination of the carbon skeleton of the molecule. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, O-H, N-N=O). |
Through the combined application of these methodologies, the identity and purity of synthesized this compound can be definitively established, providing a crucial reference standard for quality control in the manufacturing of Imatinib.
Advanced Analytical Method Development for Imatinib Impurity 4
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for separating and quantifying impurities in complex pharmaceutical matrices. The development of robust chromatographic methods is essential for resolving Imatinib (B729) Impurity 4 from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Imatinib and its impurities. wjbphs.comimpactfactor.org Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, utilizing C18 columns as the stationary phase. wjbphs.comimpactfactor.orgthepharmajournal.cominnovareacademics.in These methods often involve a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. wjbphs.comthepharmajournal.cominnovareacademics.in The pH of the buffer is a critical parameter that is optimized to achieve adequate separation. For instance, a mobile phase of methanol and acetate (B1210297) buffer at pH 3.5 (80:20 v/v) has been successfully used. thepharmajournal.cominnovareacademics.in
The detection wavelength is another crucial parameter, typically set around 264-273 nm for optimal response of both Imatinib and its impurities. wjbphs.cominnovareacademics.in Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. thepharmajournal.comresearchgate.net
Table 1: Exemplary HPLC Method Parameters for Imatinib Impurity Analysis
| Parameter | Condition | Reference |
| Column | HiQ Sil C18 (250 x 4.6 mm, 5µm) | thepharmajournal.cominnovareacademics.in |
| Mobile Phase | Methanol:Acetate Buffer (pH 3.5) (80:20 v/v) | thepharmajournal.cominnovareacademics.in |
| Flow Rate | 1.0 mL/min | wjbphs.comthepharmajournal.cominnovareacademics.in |
| Detection | UV at 273 nm | wjbphs.cominnovareacademics.in |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
To enhance the speed and efficiency of separations, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption. waters.com
A UPLC method utilizing a charged surface phenyl stationary phase has been developed for the separation of Imatinib and its related impurities, demonstrating a high-efficiency separation within six minutes. waters.com The use of MS-compatible mobile phases, such as those containing ammonium (B1175870) formate (B1220265) and formic acid, allows for seamless integration with mass spectrometry for further characterization. waters.com
Gas Chromatography (GC) Methodologies
While liquid chromatography is more common for non-volatile compounds like Imatinib and its impurities, Gas Chromatography (GC) finds its application in the analysis of specific, often volatile, genotoxic impurities that may be present in the Imatinib mesylate drug substance. researchgate.netnih.gov For instance, GC-MS methods have been developed for the determination of potential genotoxic impurities like methyl methanesulfonate (B1217627) and ethyl methanesulfonate. nih.govresearchgate.net These methods often involve a liquid extraction step for sample preparation before injection into the GC system. researchgate.net
Hyphenated Techniques: LC-MS/MS and GC-MS/MS Applications
The coupling of chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of sensitivity and selectivity, making it ideal for the trace-level analysis and structural elucidation of impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of genotoxic impurities in Imatinib mesylate at very low levels. google.comtsijournals.com These methods often employ reversed-phase columns and MS-compatible mobile phases. google.comtsijournals.comijsr.net The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the specificity and sensitivity of detection, allowing for quantification at the parts-per-million (ppm) level. ijsr.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is utilized for the sensitive determination of volatile and semi-volatile genotoxic impurities. researchgate.netnih.gov Similar to LC-MS/MS, GC-MS/MS provides high selectivity and sensitivity through techniques like selected ion monitoring (SIM), enabling the detection of impurities at microgram per gram (µg/g) levels. researchgate.net
Advanced Chromatographic Column Chemistries for Impurity Resolution
The choice of the chromatographic column is paramount in achieving the desired resolution between the main component and its impurities. For Imatinib impurity analysis, various advanced column chemistries are employed.
Standard C18 columns are widely used and offer good hydrophobic retention. thepharmajournal.cominnovareacademics.inwaters.com However, to enhance selectivity for the heterocyclic structures present in Imatinib and its impurities, alternative stationary phases are explored. waters.com For example, a charged surface hybrid (CSH) Phenyl-Hexyl column has been shown to provide unique selectivity due to a combination of phenyl-hexyl ligand and a positive surface potential under acidic conditions. waters.com This results in altered elution orders and improved resolution of closely eluting impurities. waters.com Other specialized columns, such as those with low silanol (B1196071) activity (e.g., Newcrom R1), are also available for reverse-phase separations of Imatinib and its impurities. sielc.com
Spectroscopic and Spectrometric Techniques for Structural Characterization
While chromatography excels at separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of impurities.
For Imatinib impurities, a combination of techniques is often employed. Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. waters.comlcms.cz Fragmentation analysis (MS/MS) helps in piecing together the structure of the molecule. waters.comijnrd.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the proposed structure. ijnrd.orgijpronline.com Infrared (IR) spectroscopy is used to identify the functional groups present in the impurity. ijnrd.orgijpronline.com The collective data from these techniques allows for the unambiguous identification and characterization of Imatinib Impurity 4 and other related substances.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. For this compound, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are fundamental in determining the elemental composition of the molecule. nih.govwaters.com The molecular formula for this compound has been established as C₃₀H₃₃N₇O, with a molecular weight of approximately 507.6 g/mol . nih.gov The exact mass is reported as 507.27465870 Da, a critical piece of data for its unambiguous identification. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both separating impurities from the active pharmaceutical ingredient (API) and for detailed structural analysis through fragmentation studies. wjbphs.comtsijournals.comnih.gov In these studies, the parent ion of the impurity is isolated and then fragmented to produce a unique pattern of product ions. nih.gov This fragmentation pattern serves as a fingerprint for the molecule, allowing for detailed structural assignments. nih.govwaters.com For instance, the fragmentation of the imatinib molecule has been studied extensively, providing a basis for identifying related impurities. waters.comrsc.org The analysis of these fragments helps to pinpoint the specific structural modifications that differentiate the impurity from the parent drug. waters.comwaters.com
Modern UPLC methods hyphenated with mass spectrometry enable the acquisition of detailed fragmentation spectra, which can be used to confirm or propose molecular formulas for both known and unknown peaks based on accurate masses of molecular and isotopic ions. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. ijnrd.org While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, the general application of NMR in characterizing imatinib-related substances is well-documented. ijnrd.orggoogle.comgoogle.com
For related imatinib impurities, ¹H NMR spectra, often recorded in DMSO-d₆, provide information on the chemical environment of each proton, including their number, connectivity, and spatial arrangement. google.comgoogle.com Similarly, ¹³C NMR spectra reveal the carbon framework of the molecule. google.comgoogle.com The structural assignment is achieved by analyzing chemical shifts, coupling constants, and through more advanced 2D NMR experiments like COSY, HSQC, and HMBC, which establish correlations between protons and carbons. ijnrd.org The synthesis and characterization of various imatinib impurities have been confirmed using techniques including ¹H-NMR and Mass Spectrometry. ijnrd.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. ijnrd.org For imatinib and its impurities, the IR spectrum would show characteristic absorption bands corresponding to N-H, C=O (amide), C=N, and C-N stretching vibrations, as well as aromatic C-H and C=C bonds. The synthesis of several imatinib impurities has been confirmed through IR spectroscopy, among other techniques. ijnrd.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and to gain information about the electronic structure of a molecule. Imatinib and its impurities, containing multiple chromophores, exhibit strong UV absorbance. The λmax (wavelength of maximum absorbance) for imatinib is often reported around 265-273 nm, though it can vary with the solvent and pH. wjbphs.comglobalresearchonline.net UV detection is a standard method in HPLC analysis for quantifying imatinib and its impurities. ajrconline.orgresearchgate.net The development of spectrophotometric methods for imatinib relies on its UV absorbance, with linearity observed in specific concentration ranges. researchgate.net
Development of Stability-Indicating Methods for this compound
Stability-indicating analytical methods are crucial to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including Impurity 4. ijpsonline.comactascientific.com These methods are developed through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. europa.eugoogle.comwisdomlib.org
Forced degradation studies on imatinib have shown that it degrades under various stress conditions. wjbphs.comeuropa.eu Significant degradation has been observed in acidic and oxidative environments. europa.eu The development of a stability-indicating HPLC method allows for the separation of imatinib from its degradation products, ensuring the method's specificity. wjbphs.comresearchgate.net The goal is to develop a method that can resolve all potential degradation peaks from the main imatinib peak and other known impurities. impactfactor.org The validation of these methods often involves assessing parameters like peak purity to confirm that the analyte peak is not co-eluting with any degradants. wisdomlib.org
Analytical Method Validation for Impurity 4 (ICH Q2(R1) Parameters)
Any analytical method developed for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. impactfactor.orginnovareacademics.inresearchgate.net This involves a thorough evaluation of several key parameters.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. researchtrend.net For an impurity method, this means demonstrating that the peak corresponding to Impurity 4 is well-resolved from the imatinib peak and all other known and potential impurities. researchtrend.netgoogle.com This is typically achieved by injecting individual solutions of imatinib and its impurities to determine their retention times and by analyzing spiked samples. researchtrend.net The use of a photodiode array (PDA) detector can further establish peak purity, confirming that the chromatographic peak for Impurity 4 is spectrally homogeneous. wisdomlib.orgresearchtrend.net
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ajrconline.org For an impurity, this range typically covers from the reporting threshold to at least 120% of the specification limit. wjbphs.com
To establish linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. researchtrend.netgoogle.com The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. google.com A high correlation coefficient (r²), typically >0.99, is required to demonstrate linearity. ajrconline.orggoogle.com
The following table summarizes linearity data from various validated HPLC methods for imatinib and its impurities, illustrating typical concentration ranges and correlation coefficients.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Imatinib | 0.25 - 1.5 | 0.999 ajrconline.org |
| Imatinib | 0.5 - 3 | 0.9991 ajrconline.org |
| Imatinib Mesylate | 10 - 60 | >0.997 globalresearchonline.net |
| Amine Impurity | 0.5 - 3 | >0.997 globalresearchonline.net |
| Impurity-A | 0.08 - 0.3 | 0.99904 researchtrend.net |
| Impurity-B | 0.08 - 0.3 | 0.99980 researchtrend.net |
| Genotoxic Impurity F | 0.00025 - 0.1 | 0.9996 google.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values for the analysis of this compound are not detailed in the available scientific literature. While numerous studies report the LOD and LOQ for Imatinib and its other impurities, this data is not provided for this compound.
Robustness and Solution Stability
Information and data tables concerning the robustness and solution stability of analytical methods tailored for this compound are not present in the surveyed scientific literature. Robustness testing (evaluating the impact of small variations in method parameters) and solution stability assessments are standard components of method validation for pharmaceuticals, but specific results for this impurity have not been published.
Impurity Profiling Strategies for Imatinib Formulations and Drug Substance
Comprehensive Impurity Profiling Approaches
A thorough impurity profiling of Imatinib (B729) involves a multi-faceted approach that combines various analytical techniques to detect, identify, and quantify impurities. nih.gov The goal is to create a detailed picture of all potential and actual impurities, including those arising from the synthesis process, degradation, or storage. ijnrd.orgoalib.com
Key strategies include:
Orthogonal Analytical Techniques: Utilizing multiple analytical methods with different separation and detection principles is a cornerstone of comprehensive profiling. For Imatinib, this often involves a combination of liquid chromatography (LC) methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), with different column chemistries and mobile phases to ensure the separation of a wide range of impurities. ijnrd.orgimpactfactor.org
Hyphenated Techniques: The coupling of chromatographic systems with spectroscopic detectors, particularly mass spectrometry (MS), is invaluable. nih.gov Techniques like LC-MS, GC-MS, and LC-MS/MS provide not only retention time data but also mass-to-charge ratio information, which is crucial for the identification of unknown impurities. tandfonline.com High-resolution mass spectrometry (HRMS) further aids in determining the elemental composition of impurities.
Forced Degradation Studies: Intentionally subjecting the Imatinib drug substance and product to stress conditions such as heat, light, humidity, acid, base, and oxidation helps to identify potential degradation products. This proactive approach allows for the development of stability-indicating analytical methods capable of separating the drug from its degradation impurities.
Use of Reference Standards: The synthesis and characterization of known Imatinib impurities are vital for their definitive identification and accurate quantification in analytical methods. ijnrd.org
Modernized UPLC methods with MS-compatible mobile phases have been developed to achieve high-resolution separation of Imatinib and its related impurities within a short analysis time, facilitating further structural analysis of both known and unknown peaks. waters.com
Quantitative Impurity Assessments in Imatinib Samples
Once impurities are identified, their levels must be accurately quantified to ensure they remain within acceptable limits as defined by regulatory bodies like the International Council for Harmonisation (ICH). ijnrd.org Various quantitative analytical methods are employed for this purpose.
Key Quantitative Techniques:
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the routine quantification of known impurities in Imatinib. ijnrd.org The method's linearity, accuracy, and precision are validated according to ICH guidelines. innovareacademics.in For instance, a validated RP-HPLC method can be used to determine the levels of specific impurities, with limit of detection (LOD) and limit of quantification (LOQ) values established to ensure sensitivity. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For impurities present at very low levels, particularly genotoxic impurities (GTIs), LC-MS/MS offers superior sensitivity and selectivity. wjbphs.com This technique can quantify impurities at the parts-per-million (ppm) level. researchgate.net Methods using multiple reaction monitoring (MRM) mode enhance the sensitivity and simplify the analysis of targeted compounds. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS): Certain volatile or semi-volatile impurities in Imatinib are best quantified using GC-MS. tandfonline.com This technique offers high sensitivity and specificity, especially when operated in the selected ion-monitoring (SIM) mode. tandfonline.com
The table below summarizes the limits of detection (LOD) and quantification (LOQ) for some Imatinib impurities using different analytical techniques.
| Impurity | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dimer Impurity | RP-HPLC | 0.033 µg/ml | 0.099 µg/ml |
| Imatinib Mesylate | RP-HPLC | 0.570 µg/ml | 1.728 µg/ml |
| Imp-A | LC-MS/MS | - | 1 ng/mL |
| 4-(bromomethyl)benzoic acid | LC-MS/MS | - | 0.5 ppm |
| Hydrazine | GC-MS | 0.11 µg g−1 | - |
| 3-acetylpyridine | GC-MS | 0.026 µg g−1 | - |
| 2-methyl-5-nitroaniline | GC-MS | 0.025 µg g−1 | - |
This table presents a compilation of data from various research findings. innovareacademics.inwjbphs.comtandfonline.com
Identification and Characterization of Known and Unknown Impurities
The structural elucidation of impurities is a critical step in impurity profiling. This involves a combination of spectroscopic and spectrometric techniques to determine the chemical structure of both impurities that are known and those that are newly discovered.
Identification and Characterization Workflow:
Isolation: When an unknown impurity is detected, the first step is often to isolate it from the drug substance matrix. Preparative HPLC is a common technique used for this purpose.
Spectroscopic Analysis: The isolated impurity is then subjected to a battery of spectroscopic analyses.
Mass Spectrometry (MS): Provides the molecular weight and, with high-resolution MS, the elemental composition. Fragmentation patterns (MS/MS) offer clues about the molecule's substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the complete chemical structure, including the connectivity of atoms and stereochemistry.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. ijnrd.org
Synthesis and Confirmation: To confirm the proposed structure of a newly identified impurity, it is often chemically synthesized. The analytical data (e.g., chromatographic retention time, mass spectrum, NMR spectrum) of the synthesized standard is then compared with that of the impurity found in the drug substance for confirmation.
For known impurities, such as those listed in pharmacopeias, reference standards are used for identification based on their retention times and spectral properties. The chemical name for Imatinib Impurity 4 is 4-(chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide. clearsynth.com
Application of Chemometrics in Impurity Data Analysis
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data and extract meaningful information. ijpsjournal.com In the context of Imatinib impurity profiling, chemometrics can be a powerful tool for handling the large and complex datasets generated by modern analytical instruments.
Applications of Chemometrics:
Method Development and Optimization: Chemometric approaches, such as Design of Experiments (DoE), can be used to systematically optimize chromatographic conditions for the separation of Imatinib and its impurities. bohrium.com This helps in developing robust and efficient analytical methods while minimizing the number of experiments. researchgate.net
Data Visualization and Pattern Recognition: Techniques like Principal Component Analysis (PCA) can simplify complex datasets, helping to visualize relationships between samples and identify patterns or outliers. This can be useful for comparing impurity profiles across different batches of Imatinib or for monitoring manufacturing process consistency.
Multivariate Calibration: When spectral or chromatographic peaks of different components overlap, chemometric methods like Partial Least Squares (PLS) regression can be used for simultaneous quantification. ijpsjournal.comugm.ac.id This can be particularly useful in the analysis of complex mixtures without the need for complete separation.
Green Analytical Chemistry: By optimizing methods to reduce analysis time and solvent consumption, chemometrics contributes to the development of more environmentally friendly analytical procedures. mdpi.comresearchgate.net
The integration of chemometrics into impurity analysis workflows can enhance data interpretation, improve the efficiency of method development, and provide a deeper understanding of the impurity landscape of Imatinib. ugm.ac.id
Research Strategies for Control and Mitigation of Imatinib Impurity 4
Process Optimization for Impurity Minimization
The formation of Imatinib (B729) Impurity 4 is intrinsically linked to the synthetic route of Imatinib. Therefore, optimizing the manufacturing process is a primary strategy for its control. Research in this area focuses on several key aspects of the chemical synthesis to reduce the generation of this impurity.
A crucial factor in minimizing impurities is the molar ratio of reactants. google.comgoogle.com Studies have shown that adjusting the molar equivalent of key intermediates can significantly reduce the level of certain impurities in the final product. google.comgoogle.com For instance, using a specific excess of one intermediate compared to another has been found to lower the concentration of unreacted starting materials in the final Imatinib base. google.comgoogle.com
The choice of solvents and reaction conditions also plays a pivotal role. Some processes may utilize solvents like pyridine, which can be difficult to remove completely from the final product, highlighting the need for alternative, less problematic solvent systems. google.comgoogle.com Optimization studies explore various solvents, temperatures, and reaction times to identify conditions that favor the formation of Imatinib while minimizing the generation of Impurity 4 and other by-products. synthinkchemicals.com
Furthermore, the purification of intermediates and the final API is a critical step. Techniques such as recrystallization and column chromatography are often employed to remove impurities. google.comgoogle.com Research into more efficient and scalable purification methods is ongoing to ensure the final API meets the stringent purity requirements set by regulatory bodies. synthinkchemicals.com The use of high-quality, pure raw materials is another fundamental aspect of preventing the introduction of impurities at the outset of the manufacturing process.
Table 1: Factors in Process Optimization for Impurity Minimization
| Factor | Description |
| Molar Ratio of Reactants | Adjusting the ratio of key chemical intermediates to drive the reaction towards the desired product and reduce the formation of by-products. google.comgoogle.com |
| Reaction Conditions | Optimizing parameters such as temperature, pressure, and reaction time to favor the main reaction pathway over impurity-forming side reactions. synthinkchemicals.com |
| Solvent Selection | Choosing appropriate solvents that not only facilitate the reaction but are also easily removed and do not introduce new impurities. google.comgoogle.com |
| Purification Techniques | Employing effective methods like crystallization, and chromatography to remove impurities from intermediates and the final API. google.comgoogle.com |
| Quality of Raw Materials | Using starting materials and reagents of high purity to prevent the introduction of impurities into the manufacturing process. |
Analytical Quality Control Strategies for Impurity 4
Effective control of Imatinib Impurity 4 relies on the availability of sensitive and specific analytical methods for its detection and quantification. ijnrd.org Several advanced analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prominent.
Reverse-phase HPLC (RP-HPLC) methods are widely developed and validated for the determination of Imatinib and its related substances, including Impurity 4, in both bulk drug and pharmaceutical dosage forms. wjbphs.com These methods are designed to be stability-indicating, meaning they can separate the drug from its degradation products and impurities that may form under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. wjbphs.com
For trace-level analysis of potentially genotoxic impurities, more sensitive techniques like LC-MS/MS are utilized. tsijournals.com These methods can achieve very low limits of detection and quantification, often at the parts-per-million (ppm) level, which is crucial for impurities with significant toxicological concerns. wjbphs.comtsijournals.com The development of such methods involves careful selection of the stationary phase (e.g., C18 columns), mobile phase composition, and mass spectrometric conditions to ensure accurate and reliable results. tsijournals.com
Method validation is a critical component of analytical quality control, performed in accordance with International Council for Harmonisation (ICH) guidelines. tsijournals.com This ensures that the analytical procedure is suitable for its intended purpose, covering parameters like specificity, linearity, accuracy, precision, and robustness. tsijournals.com The use of well-characterized reference standards for this compound is also essential for the accurate quantification of this impurity in test samples.
Table 2: Analytical Techniques for this compound Control
| Analytical Technique | Application | Key Features |
| RP-HPLC | Routine quality control of Imatinib bulk drug and finished products. | Stability-indicating, allows for separation of multiple impurities. wjbphs.com |
| LC-MS/MS | Trace analysis of genotoxic or potentially genotoxic impurities. | High sensitivity and selectivity, capable of quantification at ppm levels. tsijournals.com |
| UPLC | Modernized, faster analysis of Imatinib and its impurities. | High-resolution separation with MS-compatible mobile phases. waters.com |
Future Directions in Imatinib Impurity Research
Emerging Analytical Technologies for Trace Impurity Analysis
The detection and quantification of impurities at trace levels are paramount, especially for potentially genotoxic impurities (GTIs), which have stringent control limits. waters.com Regulatory bodies like the International Council on Harmonisation (ICH) mandate strict control over impurities, driving the adoption of highly sensitive and specific analytical techniques. ijnrd.orgbiomedres.us Traditional High-Performance Liquid Chromatography (HPLC) methods, while foundational, are being supplemented and replaced by more advanced technologies capable of meeting modern demands. biomedres.usveeprho.com
Emerging analytical technologies are revolutionizing trace impurity analysis by offering enhanced sensitivity, resolution, and speed. veeprho.comijpsjournal.com Ultra-High-Performance Liquid Chromatography (UHPLC) stands out by providing significantly improved resolution and faster analysis times compared to conventional HPLC. veeprho.comijpsjournal.com When coupled with advanced detectors, its capabilities are magnified.
The integration of mass spectrometry (MS) with liquid chromatography has been a significant leap forward. biomedres.us Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provide the high sensitivity and specificity required to identify and quantify trace impurities in complex matrices. waters.comijpsjournal.com High-Resolution Mass Spectrometry (HRMS) offers precise mass data, which aids in the structural elucidation of unknown impurities and can distinguish between compounds with very similar masses. apacsci.comsterlingpharmasolutions.com For particularly complex samples containing closely related impurities, Two-Dimensional HPLC (2D-HPLC) offers enhanced separation capacity by using two different columns. veeprho.com
These technologies are crucial for analyzing various imatinib (B729) impurities, including process-related impurities and degradation products. ijnrd.orgwjbphs.com For instance, a sensitive UPLC-MS/MS method has been developed for the ultra-low-level detection of specific genotoxic impurities of imatinib, demonstrating the power of these modern techniques. waters.com
Table 1: Comparison of Emerging Analytical Technologies for Trace Impurity Analysis
| Technology | Principle | Key Advantages | Application in Imatinib Impurity Analysis |
| UHPLC | Uses smaller particle size columns (<2 µm) to achieve higher separation efficiency and speed. | Faster run times, higher resolution, improved sensitivity, and reduced solvent consumption compared to HPLC. veeprho.comijpsjournal.com | Rapid separation and quantification of known imatinib impurities in bulk drug and formulations. ijpsjournal.com |
| LC-MS/MS | Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. | Enables precise quantification of impurities at very low levels (trace analysis) even in complex matrices. waters.comijpsjournal.com | Used for the trace analysis of potential genotoxic impurities in imatinib mesylate drug substance. waters.comwjbphs.com |
| HRMS | Measures mass-to-charge ratio with very high accuracy and resolution. | Allows for the determination of elemental composition and structural elucidation of unknown impurities without a reference standard. apacsci.comsterlingpharmasolutions.com | Identification of novel degradation products or process impurities formed during imatinib synthesis and storage. sterlingpharmasolutions.com |
| 2D-HPLC | Utilizes two independent separation stages with different column chemistries. | Provides significantly higher peak capacity and resolution for extremely complex samples with co-eluting peaks. veeprho.com | Separation of challenging, closely-related imatinib isomers or impurities that are difficult to resolve with single-dimension chromatography. veeprho.com |
Predictive Modeling for Impurity Formation
A proactive approach to impurity control involves predicting their formation before they arise. Predictive modeling, using computational and in-silico tools, is becoming an indispensable part of pharmaceutical development. nih.gov These models can forecast potential degradation pathways and identify reactive "hotspots" in a molecule's structure, allowing chemists to design more robust synthetic routes and stable formulations. chemical.ainih.gov
Several predictive methods are employed:
Structure-Activity Relationship (SAR) Models: These tools analyze a molecule's structure to identify functional groups that are prone to specific reactions, such as nitrosation, which can lead to the formation of highly potent mutagenic impurities. zamann-pharma.com
Knowledge-Based Systems: Expert systems use a curated database of known chemical reactions and degradation pathways to predict how a new molecule might degrade under various stress conditions (e.g., heat, light, pH changes). nih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI-powered platforms can analyze vast datasets from chemical reactions and electronic lab notebooks to predict impurity formation pathways with high accuracy. chemical.aizamann-pharma.com These systems can simulate reaction conditions and help chemists optimize processes to minimize the generation of unwanted byproducts, compensating for gaps in human experience. chemical.ai
For amine-containing compounds like imatinib, these tools are particularly valuable for predicting the formation of impurities through side reactions or degradation. ontosight.ai By inputting the structure of imatinib and its reactants into these models, researchers can anticipate the formation of process-related impurities or degradation products, enabling the development of effective control strategies early in the development process. nih.govnih.gov This proactive risk assessment is crucial for preventing the contamination of pharmaceuticals with DNA-reactive impurities. nih.gov
Table 2: Overview of Predictive Modeling Approaches for Impurity Formation
| Modeling Approach | Principle | Key Inputs | Predicted Outputs |
| Structure-Activity Relationship (SAR) | Correlates molecular substructures (functional groups) with a specific chemical reactivity or toxicological endpoint. zamann-pharma.com | Chemical structure of the API and potential reactants. | Identification of structural alerts for reactivity; prediction of potential for forming mutagenic impurities (e.g., nitrosamines). zamann-pharma.com |
| Knowledge-Based/Expert Systems | Utilizes a large database of established chemical degradation reactions and pathways to forecast outcomes for a new compound. nih.gov | API structure, stress conditions (pH, temperature, oxygen, light), excipients. | Potential degradation products and their formation pathways. nih.gov |
| AI / Machine Learning | Employs algorithms trained on extensive reaction data to identify complex patterns and predict outcomes. chemical.aizamann-pharma.com | Reaction conditions, starting materials, solvents, catalysts, historical experimental data. | Likelihood of side reactions, formation of specific impurities, optimized and cleaner synthesis routes. chemical.ai |
Research on Impurity Control in Novel Drug Delivery Systems
Novel Drug Delivery Systems (NDDS) like nanoparticles, liposomes, and microspheres are designed to improve the therapeutic performance of drugs by controlling their release and targeting them to specific sites in the body. ijpsr.comijpsjournal.com However, the complexity of these systems introduces new challenges for impurity control. The materials used in NDDS, such as polymers and lipids, must be chemically inert and free of leachable impurities that could react with the encapsulated drug. thepharmajournal.com
Research in this area focuses on several key aspects:
Excipient Compatibility: Ensuring that the drug does not degrade due to interactions with the components of the delivery system. For instance, N-oxide impurities can form in the cationic lipids used in lipid nanoparticle (LNP) systems, and these impurities can compromise the quality and activity of the final product. drug-dev.com Strict manufacturing control and robust analytical methods are essential to monitor and limit such impurities. drug-dev.com
Manufacturing Process Impact: The processes used to create NDDS, such as homogenization or solvent evaporation, can introduce stress that may lead to the formation of new degradation products.
Stability within the Matrix: The long-term stability of the drug within the delivery vehicle is critical. Researchers are investigating how the microenvironment of the NDDS affects drug degradation pathways and how to design systems that enhance drug stability.
Analytical Challenges: Detecting and quantifying impurities within a complex NDDS matrix is difficult. Methods must be developed to efficiently extract the drug and its impurities from the delivery vehicle without causing further degradation, before analysis with sensitive techniques.
The development of NDDS for drugs like imatinib requires a thorough understanding of potential interactions and degradation pathways to ensure the system is not only effective but also safe and stable over its shelf life. ijpsr.comthepharmajournal.com
Table 3: Impurity Control Considerations in Novel Drug Delivery Systems
| NDDS Type | Potential Impurity Sources | Impact on NDDS Quality | Control Strategies |
| Lipid Nanoparticles (LNPs) | Oxidation of lipids (e.g., N-oxide formation), residual solvents, impurities in raw materials. drug-dev.com | Loss of delivery efficiency, reduced activity of mRNA cargo, altered particle stability. drug-dev.com | Use of high-purity lipids, stringent control over manufacturing, development of sensitive analytical methods (e.g., HPLC-CAD) to monitor critical impurities. drug-dev.com |
| Polymeric Micelles | Residual monomers from polymer synthesis, degradation of the polymer backbone, drug-polymer interaction products. | Altered drug release profile, potential toxicity from leached impurities, phase separation. | Synthesis of well-defined, high-purity polymers; comprehensive compatibility and stability studies; use of targeting ligands to enhance efficacy. |
| Microspheres | Residual cross-linking agents, solvents from the fabrication process, drug degradation during encapsulation. | Inconsistent drug release (dose dumping or slow release), particle aggregation, reduced bioavailability. | Optimization of the manufacturing process, thorough washing to remove residuals, use of biocompatible and biodegradable materials. thepharmajournal.com |
Q & A
Q. What analytical techniques are recommended for characterizing the structural identity and purity of Imatinib Impurity 4?
To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic techniques:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For initial separation and molecular weight determination.
- High-Resolution Mass Spectrometry (HRMS) : To confirm exact mass and elemental composition.
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) experiments for structural elucidation.
- High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: To assess purity and quantify impurity levels.
- X-ray Diffraction (XRD) : Optional for crystalline form confirmation.
All data should be cross-validated against synthetic reference standards, and purity must meet ICH thresholds (e.g., ≥95% for analytical standards) .
Q. How can researchers ensure accurate quantification of this compound in drug substance batches?
Quantification requires method validation per ICH Q2(R2) guidelines:
- Linearity : Establish over a range of 0.05% to 1.0% of the active pharmaceutical ingredient (API) using spiked samples.
- Specificity : Demonstrate resolution from the API and other impurities via forced degradation studies (acid/base hydrolysis, oxidation, thermal stress).
- Accuracy : Use spike-recovery experiments at 50%, 100%, and 150% of the target concentration.
- Precision : Perform triplicate analyses across three batches to assess repeatability and intermediate precision.
Include system suitability criteria (e.g., tailing factor <2.0, theoretical plates >2000) to ensure method robustness .
Q. What regulatory thresholds apply to the reporting and control of this compound?
Per ICH Q3A/B guidelines:
- Reporting Threshold : 0.05% of the API.
- Identification Threshold : 0.10% (structural characterization required).
- Qualification Threshold : 0.15% (toxicological assessment needed if exceeding).
Documentation must include batch-specific impurity profiles, synthetic pathways for impurity generation, and analytical method validation reports. For stability studies, monitor impurity levels under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles observed between different synthetic batches of Imatinib?
Discrepancies may arise from variations in reaction conditions or purification steps. Mitigation strategies include:
- Process Analytical Technology (PAT) : Monitor critical process parameters (e.g., temperature, pH) in real time.
- Orthogonal Analytical Methods : Compare results from HPLC, LC-MS, and capillary electrophoresis to rule out method-specific artifacts.
- Degradation Studies : Expose samples to stress conditions (e.g., light, humidity) to identify potential degradation pathways.
- Statistical Analysis : Use multivariate tools (e.g., principal component analysis) to correlate process variables with impurity levels.
Publish findings with raw data tables and cross-validated results to support reproducibility .
Q. What methodologies are effective for elucidating the structure of unknown impurities co-eluting with this compound?
For co-eluting impurities, employ:
- Heart-Cutting 2D-LC : Isolate the impurity fraction for offline analysis.
- Tandem MS/MS Fragmentation : Compare fragmentation patterns with known impurities.
- Isotopic Labeling : Synthesize isotopically labeled analogs to confirm fragmentation pathways.
- Synthetic Spiking : Co-inject suspected impurity standards to confirm retention time matches.
Publish spectral data (e.g., NMR chemical shifts, MS/MS spectra) in supplementary materials to enable peer validation .
Q. How should researchers design stability-indicating methods to track this compound in long-term studies?
Design considerations include:
- Forced Degradation : Expose the API to hydrolytic (0.1M HCl/NaOH), oxidative (3% H2O2), photolytic (ICH Q1B), and thermal (60°C) conditions.
- Method Parameters : Use gradient elution with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and mobile phase buffered at pH 3.0 (phosphate or formate).
- Validation : Ensure method stability by testing autosampler storage (24h) and column aging (≥100 injections).
Include degradation kinetics data (e.g., Arrhenius plots) to predict shelf-life .
Q. What strategies enhance cross-laboratory reproducibility in impurity quantification studies?
To minimize inter-lab variability:
- Reference Standards : Use certified standards with traceable purity (e.g., USP/EP reference materials).
- Harmonized Protocols : Adopt ICH-validated methods with detailed SOPs for sample preparation and instrument calibration.
- Blinded Sample Exchange : Perform round-robin testing across labs to identify systematic biases.
- Data Reporting : Share raw chromatograms, integration parameters, and calibration curves in supplementary datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
